molecular formula C22H27N3O5S B3014885 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide CAS No. 886906-48-5

2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide

Cat. No.: B3014885
CAS No.: 886906-48-5
M. Wt: 445.53
InChI Key: IISVSUNGVGEUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide, provided as a high-purity material for research purposes. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and biological research, frequently explored for their diverse pharmacological properties. The structural features of this molecule—including the benzimidazole core, a sulfonyl group, and the diethylacetamide moiety—suggest potential as a key intermediate or active compound in developing enzyme inhibitors or receptor antagonists. Research into similar compounds indicates possible applications in areas such as anti-infective agent development . The presence of the sulfonyl group often contributes to strong binding affinity to protein targets, while the benzimidazole scaffold is known for its versatility in drug discovery. This compound is intended for use in laboratory research to investigate its specific physicochemical properties, biological activity, and mechanism of action. It is strictly for Research Use Only and is not manufactured for human, veterinary, or household use. All information provided is for informational purposes only. Researchers should conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfonyl]benzimidazol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-5-24(6-2)21(26)14-25-20-10-8-7-9-19(20)23-22(25)31(27,28)15-16-11-17(29-3)13-18(12-16)30-4/h7-13H,5-6,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISVSUNGVGEUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide is a compound with significant potential in pharmacological applications, particularly in oncology and antimicrobial therapies. This article explores its biological activity, focusing on its antitumor and antibacterial properties, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C24H31N3O5S
  • Molecular Weight : 473.59 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, primarily focusing on its antitumor and antibacterial properties.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor activity. The following findings summarize the results from key research:

  • In Vitro Assays :
    • The compound was tested on multiple cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The results indicated that the compound inhibited cell proliferation effectively.
    • IC50 Values :
      • A549: 6.75±0.19μM6.75\pm 0.19\,\mu M (2D) vs 9.31±0.78μM9.31\pm 0.78\,\mu M (3D)
      • HCC827: 6.26±0.33μM6.26\pm 0.33\,\mu M (2D) vs 20.46±8.63μM20.46\pm 8.63\,\mu M (3D)
      • NCI-H358: 6.48±0.11μM6.48\pm 0.11\,\mu M (2D) vs 16.00±9.38μM16.00\pm 9.38\,\mu M (3D)
    These results indicate that while the compound shows strong activity in two-dimensional cultures, its effectiveness decreases in three-dimensional models, suggesting a need for structural optimization to enhance efficacy in more physiologically relevant environments .

Antibacterial Activity

The antibacterial potential of the compound was assessed against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that:

  • The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings.

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC ValuesNotes
AntitumorA5496.75μM6.75\mu M (2D)Effective against lung cancer
HCC8276.26μM6.26\mu M (2D)Significant inhibition observed
NCI-H3586.48μM6.48\mu M (2D)Potential for further development
AntibacterialE. coliMIC not specifiedComparable to standard antibiotics
S. aureusMIC not specifiedPromising alternative treatment option

Case Studies

Several case studies have highlighted the promising nature of benzimidazole derivatives in cancer therapy:

  • Study on Lung Cancer Treatment :
    • A study published in the journal Pharmaceutical Research examined the effects of benzimidazole derivatives on lung cancer cell lines and reported that modifications to the chemical structure significantly enhanced their antitumor properties .
  • Antibacterial Efficacy :
    • Research conducted by Zhang et al. demonstrated that compounds with similar structures to our target compound exhibited potent antibacterial effects against both gram-positive and gram-negative bacteria, indicating a broad spectrum of activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related benzimidazole derivatives:

Compound Key Substituents Reported Activities Key References
Target Compound : 2-(2-((3,5-Dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide 3,5-Dimethoxybenzyl sulfonyl, N,N-diethylacetamide Not explicitly reported (inferred: potential kinase or enzyme inhibition based on analogs)
N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) 4-Methylbenzenesulfonamide Not specified; sulfonamide derivatives often target proteases or kinases
W1 : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide 2,4-Dinitrophenyl benzamide, thioether linkage Antimicrobial, anticancer (structural requirements for activity detailed in Fig. 5)
Compound 8a : N-(1,3-dioxoisoindolin-2-yl)-2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)acetamide Methylthio, 1,3-dioxoisoindolinyl Cyclooxygenase (COX) inhibition, anti-inflammatory
2-(3,5-Dinitrophenyl)-1H-benzimidazole 3,5-Dinitrophenyl Intermediate for synthesizing sulfonamide/acyl derivatives (e.g., kinase inhibitors)

Structural and Functional Insights

Sulfonyl vs. Sulfonamide Groups: The target compound’s 3,5-dimethoxybenzyl sulfonyl group differs from the 4-methylbenzenesulfonamide in 2c .

Side-Chain Modifications :

  • The N,N-diethylacetamide moiety in the target compound contrasts with the 2,4-dinitrophenyl benzamide in W1 and the 1,3-dioxoisoindolinyl group in 8a . Diethyl substitution likely enhances lipophilicity, improving membrane permeability relative to polar groups like dinitrophenyl or isoindolinyl.

Biological Activity Trends :

  • W1 and 8a demonstrate that electron-withdrawing groups (e.g., nitro, dioxoisoindolinyl) correlate with antimicrobial and anti-inflammatory activities . The target compound’s dimethoxybenzyl group, being electron-donating, may shift activity toward kinase or receptor modulation, akin to MEK1/PI3K inhibitors in .

Synthetic Pathways :

  • The target compound’s synthesis likely involves sulfonylation of a benzimidazole precursor (e.g., 2-(3,5-dinitrophenyl)-1H-benzimidazole ), followed by acetamide coupling—a methodology paralleling ’s hydrazide derivatization .

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